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‘ Compound of Interest

Compound Name: (R)-2-Methyl-2-phenylmorpholine

cat. No.: B14023845

Introduction & Compound Identity[1][2][3][4]

(R)-2-Methyl-2-phenylmorpholine is a chiral morpholine derivative characterized by a quaternary carbon at the 2-position, bearing both a phenyl
ring and a methyl group. Unlike its regioisomer phenmetrazine (3-methyl-2-phenylmorpholine), this scaffold introduces steric bulk directly at the
ether linkage, influencing both its metabolic stability and receptor binding profile.

This compound is frequently encountered as a key intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and as
a metabolite in forensic analysis. Precise spectroscopic characterization is critical to distinguish it from its regioisomers and to quantify
enantiomeric purity.

Chemical Identity

Property Detail

IUPAC Name (2R)-2-Methyl-2-phenylmorpholine

CAS Number 109461-41-8 (racemate); Enantiomer specific CAS varies by salt form
C

Molecular Formula H
NO

Molecular Weight 177.24 g/mol

SMILES C[C@@]1(C2=CC=CC=C2)OCCN1

Quaternary C2 center (Singlet Methyl in
Key Structural Feature
H NMR)

Synthesis & Isolation Strategy

To understand the spectroscopic impurities often found in samples, one must understand the genesis of the molecule. The (R)-enantiomer is
typically obtained via the resolution of the racemate or asymmetric synthesis from

-methylstyrene oxide.

Synthesis Workflow

The synthesis generally proceeds via the ring-opening of 2-phenyl-1,2-epoxypropane with ethanolamine, followed by acid-catalyzed cyclization.
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Figure 1: Synthetic pathway and isolation of the (R)-enantiomer.[1][2] Impurities may include uncyclized amino-alcohol or regioisomeric 3-methyl
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][10][11][12][13][14]

NMR is the definitive tool for structural verification. The hallmark of 2-methyl-2-phenylmorpholine is the methyl singlet; in contrast, phenmetrazine
(3-methyl) displays a methyl doublet.

H NMR Data (400 MHz, DMSO-)

Note: Shifts are reported for the free base. Salt formation (e.g., HCI) will cause downfield shifts, particularly for protons adjacent to the nitrogen
(H3, H5).

Shift (
Position Multiplicity Integration Assignment Logic
, Ppm)
Diagnostic: Methyl on
guaternary C2. Note: Shift
CH 1.25-1.60* Singlet (s) 3H varies significantly with
solvent/salt form (1.60 in
sulfonamides).
Diastereotopic protons
H3 2.80 -3.05 Multiplet (m) 2H adjacent to N and
quaternary C2.
. Protons adjacent to N
H5 2.90-3.10 Multiplet (m) 2H .
(ethylene bridge).
) Deshielded protons
H6 3.60-3.95 Multiplet (m) 2H .
adjacent to Oxygen.
. Aromatic phenyl ring
Ar-H 7.20-7.45 Multiplet (m) 5H
protons.
Exchangeable amine proton
NH ~2.0-4.0 Broad (br) 1H (shift is concentration/pH

dependent).

Critical Distinction:
o 2-Methyl-2-phenylmorpholine: Methyl is a Singlet.

» 3-Methyl-2-phenylmorpholine (Phenmetrazine): Methyl is a Doublet.

C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the quaternary center.
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Shift (
Position Type Assignment
, ppm)
Diagnostic: Ether/Phenyl
Cc2 74.0-76.0 Quaternary (C) .
substituted quaternary carbon.
O-CH
c6 60.0 - 62.0 CH
carbon.
N-CH
c3 50.0 - 54.0 cH
adjacent to quaternary center.
N-CH
cs 45.0-47.0 CH
(ethylene bridge).
CH 22.0-26.0 CH Methyl group.
Ar-C 126.0 — 145.0 CH/C Phenyl ring carbons (Ipso ~145).

Mass Spectrometry (MS)[4][8][11][12][14]

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the stability of the
benzyl/tropylium ion and alpha-cleavage.

Fragmentation Pathway
lonization: ESI+ or El (70 eV).[3] Molecular lon (

): m/z 177.

Molecular lon (M+)

m/z 177

Loss of Methyl [Loss of Phenyl Benzyl Cleavage

Rearrangement)

Tropylium lon
(C7THT+)
m/z 91

[M - Phenyl]+
m/z 100

Phenyl Cation
(C6H5+)
m/z 77
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Figure 2: Primary fragmentation pathways. The peak at m/z 91 (Tropylium) is typically the base peak or highly abundant in phenyl-substituted
systems.

Key Fragments
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e m/z 177: Molecular lon (Parent).
e m/z 162: Loss of Methyl group (M - 15).
e m/z 91: Tropylium ion (C
H
), characteristic of benzyl/phenylalkyl moieties.[4]
e m/z 77: Phenyl cation (C
H
)[4
Infrared (IR) Spectroscopy[1]

IR analysis is useful for rapid solid-state identification, particularly to confirm the amine salt form vs. free base.

Wavenumber (cm
Functional Group Intensity Description

)

Secondary amine (free base).
N-H Stretch 3300 - 3500 Medium/Broad Broadens significantly in HCI salts
(~2800-3000).

C-H Stretch (Ar) 3000 - 3100 Weak Aromatic C-H stretching.[5]
) Methyl and Methylene C-H

C-H Stretch (Alk) 2850 — 2980 Medium .

stretching.[5]

Ether linkage of the morpholine
C-O-C Stretch 1080 - 1150 Strong .

ring.

Out-of-plane bending (diagnostic for
Mono-sub Benzene 700 & 750 Strong

mono-substituted phenyl).

Chiral Analysis & Optical Rotation

Since the (R)-enantiomer is the target, confirming stereochemical purity is mandatory.

Method: Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC.
» Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H).
* Mobile Phase: CO

/ Methanol (with diethylamine additive).

» Optical Rotation (

): The specific rotation is a physical constant. While literature values vary by solvent and concentration, the (R)-isomer generally exhibits
distinct rotation compared to the (S)-isomer.

o Protocol: Dissolve 10 mg in 1 mL Methanol. Measure at 20°C using the Sodium D line.

Experimental Protocols
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Protocol A: H NMR Sample Preparation

« Selection: Prefer the free base for clear resolution of the methyl singlet. If using the HCI salt, add 1 drop of NaOD/D

O to the NMR tube to neutralize in situ if shifts are ambiguous.

¢ Solvent: DMSO-

is preferred for solubility of polar salts; CDCI
is superior for resolution of the free base.

» Acquisition: Standard proton parameters (16 scans, 1 sec relaxation delay).

Protocol B: GC-MS Identification
 Inlet: 250°C, Splitless mode.

e Column: DB-5ms or equivalent (30m x 0.25mm).
e Ramp: 50°C (1 min)
300°C at 20°C/min.

o Detection: EI mode (70 eV). Look for m/z 177 (M+) and 91 (Base).

References

« Synthesis & Applications:Boezio, C. et al.[6][7] "Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGIuR2
receptors." US Patent 8,993,591, 2015. (Describes the use of CAS 109461-41-8 and chiral separation). Link

« Structural Analogues:Rothman, R. B. et al.[8] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than
they release dopamine and serotonin." Synapse, 2001. (Context on phenylmorpholine pharmacology).

« Commercial Sources: Sigma-Aldrich / Merck Product Entry for 2-Methyl-2-phenylmorpholine (CAS 109461-41-8). Link

» Spectroscopic Database: SDBS (AIST) - General Morpholine Fragmentation Patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 8. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of (R)-2-Methyl-2-phenylmorpholine]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b14023845#spectroscopic-data-of-r-2-methyl-2-phenylmorpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.
While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every
specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support
Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenChChem Contact

Add : 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, ress uastt

empowering scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 6/6 Tech Support


https://en.wikipedia.org/wiki/2-Phenylmorpholine
https://www.benchchem.com/product/b14023845#spectroscopic-data-of-r-2-methyl-2-phenylmorpholine-nmr-ir-ms
https://www.benchchem.com/product/b14023845#spectroscopic-data-of-r-2-methyl-2-phenylmorpholine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14023845?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14023845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

